1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride
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Overview
Description
1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride is a heterocyclic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and subsequent hydrochloride salt formation.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final product formation. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3-ol hydrochloride
- Tetrahydropyrido[3,4-d]pyrimidines
Uniqueness
1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride is unique due to its specific bicyclic structure and the presence of both pyridine and pyridazine rings. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C7H10ClN3O |
---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2,3,4,6-tetrahydro-1H-pyrido[2,3-d]pyridazin-5-one;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-5-2-1-3-8-6(5)4-9-10-7;/h4,8H,1-3H2,(H,10,11);1H |
InChI Key |
SCRAWEPVFCBJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NNC2=O)NC1.Cl |
Origin of Product |
United States |
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